molecular formula C20H29N3O B2916760 N-((1-环戊基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)环己-3-烯甲酰胺 CAS No. 1448063-16-8

N-((1-环戊基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)环己-3-烯甲酰胺

货号 B2916760
CAS 编号: 1448063-16-8
分子量: 327.472
InChI 键: QDGSMABFSLPLNY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide” is a derivative of 1,5,6,7-tetrahydro-4H-indazol-4-ones . It is a complex organic molecule that contains several functional groups and rings, including a cyclopentyl ring, a tetrahydroindazole ring, and a cyclohexene ring .


Synthesis Analysis

The synthesis of such compounds typically involves multistep reactions. For instance, a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed using computer-aided design . The synthesis involved molecular docking, molecular dynamics simulation, and MM/GBSA calculations .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several cyclic structures. The InChI code for a similar compound, 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, is 1S/C12H19N3/c13-11-6-3-7-12-10(11)8-14-15(12)9-4-1-2-5-9/h8-9,11H,1-7,13H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the substitution position. For instance, C6-substituted indoles generated the corresponding products in higher yields than the C5 substituted substrates .

科学研究应用

Anti-inflammatory Therapeutics

The indazole moiety, which is a core part of this compound, has been associated with significant anti-inflammatory properties . This suggests that F6440-2892 could be developed as a therapeutic agent for treating inflammatory diseases, potentially offering a new avenue for medications with fewer side effects.

Anticancer Research

Indazole derivatives have shown promise in anticancer research, with some compounds exhibiting antiproliferative activities against various tumor cell lines . F6440-2892 could be investigated for its efficacy in inhibiting cancer cell growth, contributing to the development of novel oncology treatments.

Antimicrobial Agents

The structural complexity of F6440-2892 may lend itself to antimicrobial activity. Research into similar compounds has revealed potential in combating bacterial and fungal infections, which could lead to the discovery of new antibiotics .

Cardiovascular Drug Development

Indazole compounds have been associated with antihypertensive effects . As such, F6440-2892 could be valuable in the design of new drugs aimed at treating high blood pressure and other cardiovascular conditions.

Diabetes Management

Some indazole derivatives have demonstrated hypoglycemic activities, indicating potential applications in managing diabetes . F6440-2892 could be part of research efforts to find more effective treatments for blood sugar regulation.

Analgesic Formulations

The compound’s structure suggests it could be effective in pain management. Research into similar molecules has found them to possess analgesic properties, which could make F6440-2892 a candidate for developing new pain relief medications .

Antiviral Research

The current global focus on antiviral treatments, especially in light of the COVID-19 pandemic, underscores the importance of finding new therapeutic agents. Indazole derivatives have been used in the design of inhibitors against various viral proteins, and F6440-2892 could be a part of such studies .

未来方向

The future directions for this compound could involve further optimization and testing. For instance, after testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60 μM were found, with the best result of 27.31 μM for racemic amide 9m . The effectiveness of different approaches for protein–ligand binding affinity prediction was assessed, and the best convergence was achieved when long molecular dynamics simulations of complexes from docking were carried out .

属性

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c24-20(15-8-2-1-3-9-15)21-14-18-17-12-6-7-13-19(17)23(22-18)16-10-4-5-11-16/h1-2,15-16H,3-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGSMABFSLPLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4CCC=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。